Sulfalene-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N4O3S |

|---|---|

Molecular Weight |

286.26 g/mol |

IUPAC Name |

4-amino-N-(3-methoxypyrazin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i2+1,3+1,4+1,5+1,8+1,9+1 |

InChI Key |

KXRZBTAEDBELFD-AHBHZWPESA-N |

Isomeric SMILES |

COC1=NC=CN=C1NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Sulfalene-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Sulfalene-13C6, an isotopically labeled form of the sulfonamide antibacterial and antimalarial agent, Sulfalene. This document is intended to serve as a valuable resource for professionals in drug development and scientific research.

Core Chemical Properties and Structure

This compound is a stable isotope-labeled version of Sulfalene, where six carbon atoms in the benzene ring have been substituted with Carbon-13 isotopes.[1][2][3][4] This labeling provides a distinct mass signature, making it an invaluable tool for metabolic and pharmacokinetic studies.

Chemical Structure

The structural formula of this compound is presented below. The six Carbon-13 atoms are located on the sulfanilamide ring.

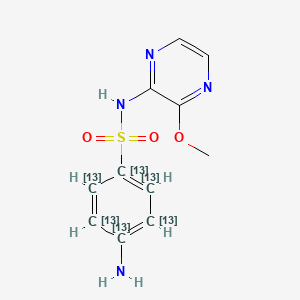

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. For properties where specific data for the labeled compound is not available, data for the parent compound, Sulfalene, is provided as a close approximation.

| Property | Value | Source |

| Molecular Formula | C₅¹³C₆H₁₂N₄O₃S | [1][3] |

| Molecular Weight | 286.26 g/mol | [1][2][3][4] |

| Appearance | Solid | [1] |

| Purity | >99.0% | [3] |

| Solubility | 10 mM in DMSO | [3] |

| Melting Point (Sulfalene) | 176 °C | |

| LogP (Sulfalene) | 0.7 | |

| SMILES | N[13C]1=[13CH][13CH]=--INVALID-LINK--[13CH]=[13CH]1 | [3] |

| Synonyms | Sulfametopyrazine-13C6, AS-18908-13C6 | [1][2] |

Storage and Handling

For optimal stability, this compound powder should be stored at 4°C in a dry, sealed container, away from moisture. Stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1]

Biological Activity and Mechanism of Action

Sulfalene, the parent compound of this compound, is a long-acting sulfonamide antibiotic.[1][3][4] Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, Sulfalene effectively halts bacterial proliferation.

Caption: Mechanism of action of Sulfalene.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies, leveraging techniques such as mass spectrometry. The isotopic label allows for the precise differentiation and quantification of the drug and its metabolites from endogenous compounds.

General Workflow for a Pharmacokinetic Study

A typical experimental workflow for using this compound in a pharmacokinetic study is outlined below. This process involves administering the unlabeled drug and using the labeled version as an internal standard for accurate quantification.

Caption: Experimental workflow for a pharmacokinetic study using this compound.

Methodologies for Key Experiments

Sample Preparation for LC-MS/MS Analysis:

-

Thawing: Thaw biological samples (e.g., plasma) on ice.

-

Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.

-

Spiking with Internal Standard: Add 10 µL of a pre-prepared 1 µg/mL solution of this compound in methanol to each sample.

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortexing: Vortex each sample for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions (Illustrative):

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Sulfalene: Q1/Q3 transition (e.g., m/z 281.1 -> 156.1)

-

This compound: Q1/Q3 transition (e.g., m/z 287.1 -> 162.1)

-

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific experimental designs, further optimization of protocols is recommended based on the instrumentation and matrices used.

References

Sulfalene: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide antibacterial and antimalarial agent.[1] Its therapeutic efficacy is rooted in its ability to selectively disrupt the folic acid biosynthetic pathway in pathogenic microorganisms, a pathway essential for their growth and proliferation. This guide provides a detailed examination of the molecular mechanism of action of Sulfalene, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Inhibition of Dihydropteroate Synthase

The primary molecular target of Sulfalene is dihydropteroate synthase (DHPS), a critical enzyme in the folate synthesis pathway of bacteria and protozoa, such as the malaria parasite Plasmodium falciparum.[2][3]

Competitive Inhibition

Sulfalene functions as a competitive inhibitor of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[4][5][6] Due to its structural similarity to PABA, Sulfalene binds to the active site of the DHPS enzyme.[3] This binding action physically obstructs PABA from accessing the enzyme, thereby halting the catalytic conversion of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate and PABA into 7,8-dihydropteroate.[7][8]

Disruption of Folic Acid Synthesis

The inhibition of DHPS effectively blocks the de novo synthesis of folic acid (folate) and its derivatives.[3] Microorganisms rely on this pathway to produce tetrahydrofolate, a vital cofactor for the synthesis of essential biomolecules, including purines and pyrimidines (the building blocks of DNA and RNA) and certain amino acids.[8] By starving the pathogen of these essential precursors, Sulfalene arrests DNA replication and protein synthesis, leading to a bacteriostatic or protozoostatic effect.[3]

Selective Toxicity

The selective toxicity of Sulfalene and other sulfonamides is a key feature of their clinical utility. Human cells do not possess the DHPS enzyme and instead acquire folic acid from dietary sources.[2][3] Consequently, Sulfalene's inhibitory action is specific to the microbial target, exerting minimal impact on the host's cellular machinery.[3]

Synergistic Action with Dihydrofolate Reductase Inhibitors

In clinical practice, particularly for the treatment of malaria, Sulfalene is frequently co-administered with pyrimethamine, an inhibitor of dihydrofolate reductase (DHFR).[2] DHFR is another crucial enzyme acting downstream in the folate pathway. The sequential blockade of two enzymes in the same metabolic pathway results in a synergistic antimicrobial effect, which can enhance efficacy and mitigate the development of drug resistance.[2]

Quantitative Data

Table 1: Inhibitory Constants (Ki) of Sulfonamides against P. falciparum DHPS Alleles

| DHPS Allele | Sulfadoxine Ki (μM) |

| D10 (Sensitive) | 0.14 |

| W2mef (Resistant) | 112 |

Source: Data extrapolated from studies on sulfadoxine resistance in P. falciparum, demonstrating how mutations in the DHPS enzyme can dramatically alter inhibitor binding affinity.[7]

Table 2: IC50 Values of Sulfonamides against Arabidopsis thaliana DHPS

| Sulfonamide | IC50 (μM) |

| Sulfadiazine | 4.2 |

| Sulfacetamide | 9.6 |

| Sulfanilamide | 18.6 |

Source: Data from studies on plant DHPS, illustrating the relative inhibitory potency of different sulfonamides.[9]

Table 3: Pharmacokinetic Properties of Sulfalene

| Parameter | Value |

| Biological Half-life | 60 - 65 hours |

| Protein Binding | 60% - 80% |

| Absorption | Readily absorbed from the GI tract |

Source: MIMS Drug Information System.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the folic acid synthesis pathway and the inhibitory role of Sulfalene.

Caption: Folic acid synthesis pathway and points of inhibition by Sulfalene and Pyrimethamine.

Experimental Protocols

The determination of inhibitory constants for compounds like Sulfalene against DHPS is a cornerstone of mechanism-of-action studies. Below is a detailed methodology for a typical DHPS inhibition assay.

Radiometric DHPS Inhibition Assay

This method measures the incorporation of a radiolabeled substrate ([3H]pABA) into the product, dihydropteroate.[7]

a. Materials and Reagents:

-

Purified recombinant DHPS enzyme

-

Tris-HCl buffer (100 mM, pH 8.5)

-

MgCl2 (10 mM)

-

2-mercaptoethanol (20 mM)

-

6-hydroxymethylpterin (80 mM)

-

ATP (5 mM)

-

Bovine Serum Albumin (BSA) (1 mg/ml)

-

[3H]pABA (4 Ci/mmol)

-

Sulfalene (or other sulfonamide inhibitor) dissolved in DMSO

-

PEI-cellulose plates

-

0.2 M LiCl for chromatography

-

Scintillation fluid and counter

b. Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl, MgCl2, 2-mercaptoethanol, 6-hydroxymethylpterin, ATP, BSA, and a defined concentration of the purified DHPS enzyme.

-

Inhibitor Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of Sulfalene (dissolved in DMSO) to the experimental tubes. Add an equivalent volume of DMSO to the control tubes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding [3H]pABA to each tube. Incubate all reactions at 37°C.

-

Time-Point Sampling: At specific time intervals (e.g., 0, 5, 10, 15 minutes), take aliquots from each reaction tube to measure the initial reaction rates.

-

Separation of Product: Spot the aliquots onto PEI-cellulose plates. Separate the product, [3H]dihydropteroate, from the unreacted substrate, [3H]pABA, using 0.2 M LiCl as the mobile phase. The product remains at the origin while the substrate moves up the plate.

-

Quantification: Excise the origin spots from the plate, add scintillation fluid, and quantify the amount of [3H]dihydropteroate formed using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the initial reaction rates (vo) for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration.

-

To determine the inhibition constant (Ki), perform the assay at various concentrations of both the substrate (pABA) and the inhibitor (Sulfalene). Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots. For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

-

Caption: Experimental workflow for a radiometric DHPS inhibition assay.

Conclusion

The mechanism of action of Sulfalene is a well-characterized example of targeted antimicrobial chemotherapy. Its efficacy stems from the competitive inhibition of dihydropteroate synthase, a vital enzyme in microbial folic acid synthesis. This targeted disruption, combined with its favorable long-acting pharmacokinetic profile, underscores its continued, albeit specialized, role in the treatment of infectious diseases. A thorough understanding of this mechanism, supported by robust quantitative and experimental data, is crucial for the ongoing development of novel antimicrobial agents that can overcome emerging resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is Sulfalene used for? [synapse.patsnap.com]

- 3. What is the mechanism of Sulfalene? [synapse.patsnap.com]

- 4. Sulfalene | C11H12N4O3S | CID 9047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Human Metabolome Database: Showing metabocard for Sulfametopyrazine (HMDB0014802) [hmdb.ca]

- 7. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Labeled Sulfalene as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the application of stable isotope-labeled Sulfalene as an internal standard in quantitative analytical methodologies. Primarily geared towards researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental protocols, and data validation for the accurate quantification of Sulfalene in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Imperative for Internal Standards in Bioanalysis

In the landscape of drug discovery and development, the precise measurement of drug concentrations in biological fluids is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. Bioanalytical methods, particularly LC-MS/MS, are susceptible to variations arising from sample preparation, instrument response, and matrix effects. The use of a stable isotope-labeled (SIL) internal standard (IS), such as Sulfalene-¹³C₆, is the gold standard for mitigating these variabilities. A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the labeled internal standard to the samples at an early stage of the workflow, it co-elutes with the analyte and experiences similar variations, thus enabling accurate and precise quantification through ratiometric analysis.

Physicochemical Properties of Sulfalene and its Labeled Analog

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide antibacterial and antimalarial agent. Its accurate quantification is crucial for therapeutic drug monitoring and pharmacokinetic studies. The availability of stable isotope-labeled versions, such as Sulfalene-¹³C₆, provides an ideal internal standard for isotope dilution mass spectrometry.

| Property | Sulfalene | Sulfalene-¹³C₆ |

| Chemical Formula | C₁₁H₁₂N₄O₃S | ⁵C₆¹³C₆H₁₂N₄O₃S |

| Molecular Weight | 280.30 g/mol | 286.30 g/mol |

| Structure | 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | 4-amino-N-(3-methoxypyrazin-2-yl)benzene-¹³C₆-sulfonamide |

Experimental Protocol: Quantification of Sulfalene in Human Plasma

The following is a representative experimental protocol for the quantitative analysis of Sulfalene in human plasma using a labeled internal standard and LC-MS/MS. This protocol is synthesized from established methods for Sulfalene and other sulfonamides.

Materials and Reagents

-

Sulfalene analytical standard

-

Sulfalene-¹³C₆ (or other suitable labeled analog) as internal standard (IS)

-

Human plasma (with anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Diethylether or Methyl tert-butyl ether (MTBE) for extraction

Sample Preparation: Liquid-Liquid Extraction

-

Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., 1 µg/mL Sulfalene-¹³C₆ in methanol).

-

Vortex: Briefly vortex the samples to ensure homogeneity.

-

Extraction: Add 1 mL of diethylether.

-

Mixing: Vortex for 5 minutes to facilitate the extraction of Sulfalene and the internal standard into the organic layer.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Sulfalene: To be optimized (e.g., m/z 281.1 → 156.1); Sulfalene-¹³C₆: To be optimized (e.g., m/z 287.1 → 162.1) |

| Ion Source Temp. | 500°C |

| Collision Gas | Nitrogen |

Method Validation and Quantitative Data

A robust analytical method requires thorough validation to ensure its reliability. The following tables summarize key validation parameters for the quantitative analysis of Sulfalene in plasma, based on a published study.[1]

Linearity and Sensitivity

| Analyte | Calibration Range (µg/mL) | R² |

| Sulfalene | 0.271 - 216 | 0.9942 |

Precision and Accuracy

| Analyte | Concentration (µg/mL) | Precision (%CV) | Accuracy (%) |

| Sulfalene | Low QC | < 13.9 | < 15 |

| Medium QC | < 13.9 | < 15 | |

| High QC | < 13.9 | < 15 |

QC: Quality Control

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of a drug in a biological matrix using a labeled internal standard and LC-MS/MS.

Conclusion

The use of stable isotope-labeled Sulfalene as an internal standard is indispensable for the accurate and precise quantification of the drug in biological matrices. The principles of isotope dilution mass spectrometry, coupled with a robust and validated LC-MS/MS method, provide a reliable framework for researchers in drug development and clinical pharmacology. The experimental protocol and validation data presented herein serve as a comprehensive guide for the implementation of this critical analytical technique.

References

The Role of Sulfalene-13C6 in Advancing Antibacterial Resistance Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibacterial resistance necessitates innovative research tools to understand and combat the mechanisms by which bacteria evade antimicrobial agents. Stable isotope-labeled compounds, such as Sulfalene-13C6, offer a powerful approach to elucidate the intricate interactions between antibiotics and resistant pathogens. This technical guide explores the potential applications of this compound in antibacterial resistance studies, providing detailed hypothetical experimental protocols and data presentation formats to facilitate future research in this critical area.

Understanding Sulfalene and Its Mechanism of Action

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide antibiotic.[1][2] Its antibacterial effect stems from its ability to disrupt the bacterial folic acid synthesis pathway. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. This pathway is therefore an excellent target for selective toxicity.

Sulfalene acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[3][4][5] It mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the conversion of PABA into dihydropteroic acid, a crucial precursor for folic acid synthesis.[3][4] The resulting depletion of folic acid inhibits the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth and replication.[5]

Mechanisms of Resistance to Sulfonamides

Bacterial resistance to sulfonamides is a significant clinical challenge. The primary mechanisms of resistance involve alterations that prevent the effective inhibition of dihydropteroate synthase. These include:

-

Mutations in the folP gene: The gene encoding DHPS, folP, can acquire point mutations that alter the enzyme's structure. These changes can reduce the binding affinity of sulfonamides to the enzyme, rendering the drug less effective.

-

Acquisition of sul genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, sul3).[6] These genes encode for alternative, drug-resistant variants of DHPS that have a very low affinity for sulfonamides but can still efficiently utilize PABA to produce dihydropteroic acid.[6] This allows the bacteria to continue folic acid synthesis even in the presence of the antibiotic. Resistance to one sulfonamide often confers resistance to all sulfonamides.[4]

Proposed Applications of this compound in Resistance Studies

This compound is the stable isotope-labeled form of Sulfalene, containing six Carbon-13 atoms.[1][7] This labeling does not alter the chemical properties of the molecule but allows for its precise tracking and quantification in complex biological systems using mass spectrometry.[8][9] This opens up several avenues for investigating antibacterial resistance.

Metabolic Flux Analysis in Susceptible vs. Resistant Strains

Objective: To quantify the differential impact of Sulfalene on the folic acid synthesis pathway in susceptible and resistant bacterial strains.

Experimental Protocol:

-

Bacterial Culture: Grow both a sulfonamide-susceptible and a resistant bacterial strain (e.g., carrying a known sul gene) in a defined minimal medium.

-

Exposure to this compound: Introduce a sub-inhibitory concentration of this compound to both cultures.

-

Metabolite Extraction: At various time points, harvest the bacterial cells and perform metabolite extraction.

-

LC-MS/MS Analysis: Analyze the cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of key metabolites in the folic acid pathway (e.g., PABA, dihydropteroic acid, dihydrofolic acid) and the intracellular concentration of this compound.

-

Data Analysis: Compare the metabolite profiles and the intracellular drug concentration between the susceptible and resistant strains. A significant difference in the accumulation of pathway intermediates would indicate the extent to which the resistant DHPS enzyme is able to bypass the drug's inhibitory effect.

Hypothetical Data Presentation:

| Metabolite | Susceptible Strain (Relative Abundance) | Resistant Strain (Relative Abundance) |

| PABA | 1.5 ± 0.2 | 1.1 ± 0.1 |

| Dihydropteroic Acid | 0.2 ± 0.05 | 0.9 ± 0.1 |

| Dihydrofolic Acid | 0.1 ± 0.03 | 0.8 ± 0.09 |

| Intracellular this compound | 1.0 ± 0.1 | 1.0 ± 0.1 |

Pharmacokinetic Studies: Drug Efflux and Metabolism

Objective: To investigate whether resistance mechanisms involve altered drug transport (efflux) or metabolism.

Experimental Protocol:

-

Bacterial Culture and Exposure: As described in the metabolic flux analysis protocol, expose both susceptible and resistant strains to this compound.

-

Fractionation: Separate the bacterial cultures into intracellular (pellet) and extracellular (supernatant) fractions at various time points.

-

LC-MS/MS Analysis: Quantify the concentration of this compound and any potential metabolites in both fractions using LC-MS/MS.

-

Data Analysis: Compare the intracellular and extracellular concentrations of this compound between the two strains. A lower intracellular concentration in the resistant strain, despite similar exposure, could suggest the presence of an active efflux pump. The appearance of specific metabolites in one strain over the other could indicate a metabolic mechanism of resistance.

Hypothetical Data Presentation:

| Strain | Time (min) | Intracellular this compound (µg/mg protein) | Extracellular this compound (µg/mL) |

| Susceptible | 15 | 5.2 ± 0.4 | 4.8 ± 0.3 |

| Susceptible | 60 | 8.1 ± 0.6 | 1.9 ± 0.2 |

| Resistant | 15 | 2.1 ± 0.3 | 7.9 ± 0.5 |

| Resistant | 60 | 3.5 ± 0.4 | 6.5 ± 0.4 |

Conclusion

While direct experimental data on the use of this compound in antibacterial resistance studies is currently limited, its potential as a research tool is significant. The ability to precisely track the fate of the antibiotic within bacterial cells can provide invaluable insights into the mechanisms of resistance. The proposed experimental frameworks in this guide offer a starting point for researchers to leverage the power of stable isotope labeling to unravel the complexities of sulfonamide resistance. Such studies are crucial for the development of novel therapeutic strategies to combat the growing threat of drug-resistant infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mims.com [mims.com]

- 3. What is the mechanism of Sulfalene? [synapse.patsnap.com]

- 4. Sulfalene | C11H12N4O3S | CID 9047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Sulfalene used for? [synapse.patsnap.com]

- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.org]

- 8. metsol.com [metsol.com]

- 9. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Sulfalene-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Sulfalene-13C6, an isotopically labeled long-acting sulfonamide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing key data and methodologies to support further investigation and application of this compound.

Physicochemical Characteristics

This compound is the 13C6 isotopically labeled version of Sulfalene, also known as Sulfametopyrazine. The primary use of such labeled compounds is in pharmacokinetic and metabolic studies, where the heavy isotope allows for precise tracking and quantification.[1] The physical and chemical properties of this compound are expected to be nearly identical to those of its non-labeled counterpart, Sulfalene.

General Properties

| Property | Value | Source |

| Chemical Formula | C₅¹³C₆H₁₂N₄O₃S | [2] |

| Molecular Weight | 286.26 g/mol | [2] |

| Appearance | Solid | - |

| Purity | >99% | [1] |

Quantitative Data

The following table summarizes key quantitative data for Sulfalene. These values are considered representative for this compound.

| Parameter | Value | Conditions | Source |

| Melting Point | 176 °C | - | - |

| pKa | ~7.66 | Aqueous solution | [3] |

| LogP | 0.7 | - | - |

| Solubility | 10 mM in DMSO | - | [2] |

Experimental Protocols

This section details standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Capillary tubes (sealed at one end)[6]

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[7]

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[7]

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of Sulfalene (around 176°C).

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.[5]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.[6]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, buffer solutions).[8][9]

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water, phosphate buffer at various pH values).[10]

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

After shaking, centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.[9]

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.[8]

-

Calculate the solubility in mg/mL or mol/L.

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of this compound.[3]

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Buffer solutions covering a range of pH values

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with known pH values (e.g., from pH 2 to 10).

-

Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.

-

Measure the UV absorbance spectrum of each solution at a wavelength where the ionized and unionized forms of the molecule have different absorbances.

-

Plot the absorbance versus pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the concentration and assess the purity of this compound.

Apparatus:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

-

Mobile phase components (e.g., acetonitrile, water, buffer)

-

Syringe filters (0.45 µm)

Representative HPLC Method:

-

Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm[11]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) in a suitable ratio (e.g., 30:70 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min[12]

-

Detection Wavelength: 254 nm[11]

-

Injection Volume: 20 µL

-

Column Temperature: 25°C[12]

Procedure:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by dissolving a known amount of this compound in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.[11]

-

Inject the standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of the sample solution from the calibration curve. Purity can be assessed by the presence of any additional peaks in the chromatogram.

Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfalene, like other sulfonamides, exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[13] This enzyme is crucial for the synthesis of folic acid in bacteria and some protozoa. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, Sulfalene prevents the growth and replication of susceptible microorganisms.[13] Humans are not affected by this mechanism as they obtain folic acid from their diet.[13]

The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of Sulfalene.

Caption: Folate biosynthesis pathway and inhibition by Sulfalene.

Experimental Workflow and Logical Relationships

The characterization and application of this compound in research involves a logical workflow, from initial physicochemical analysis to its use in more complex biological studies.

Caption: Experimental workflow for this compound characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. scribd.com [scribd.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. davjalandhar.com [davjalandhar.com]

- 7. westlab.com [westlab.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. folate biosynthesis pathway: Topics by Science.gov [science.gov]

Investigating Folate Synthesis Pathways with Sulfalene-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Sulfalene-13C6, a stable isotope-labeled sulfonamide, in the investigation of folate synthesis pathways. This document details the mechanism of action of Sulfalene, outlines experimental protocols for its use in metabolic labeling studies, presents quantitative data on enzyme inhibition, and provides visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to Folate Synthesis and the Role of Sulfalene

Folate (Vitamin B9) is an essential nutrient that, in its reduced tetrahydrofolate form, acts as a crucial cofactor in one-carbon metabolism. This metabolic network is fundamental for the biosynthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis, replication, and repair.[1] While humans obtain folate from their diet, many microorganisms, including bacteria and some protozoa, synthesize folate de novo.[2][3] This metabolic difference makes the folate synthesis pathway an attractive target for antimicrobial drug development.[4]

The bacterial folate synthesis pathway begins with Guanosine Triphosphate (GTP) and culminates in the production of tetrahydrofolate. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate.[5]

Sulfonamides, including Sulfalene, are structural analogs of PABA and act as competitive inhibitors of DHPS.[5][6] By binding to the active site of DHPS, Sulfalene blocks the synthesis of dihydropteroate, thereby depleting the downstream folate pool and inhibiting bacterial growth.[5] this compound is a stable isotope-labeled version of Sulfalene, where six carbon atoms in the benzene ring are replaced with the heavy isotope 13C. This labeling allows for the tracing and quantification of Sulfalene and its metabolic fate within biological systems using mass spectrometry.

Quantitative Data: Inhibition of Dihydropteroate Synthase

| Compound | Enzyme Source | Inhibition Constant (Ki) | I50 | Reference |

| Sulfadiazine | Escherichia coli | 2.5 x 10⁻⁶ M | - | [6] |

| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | 5.9 x 10⁻⁶ M | 2 x 10⁻⁵ M | [6] |

| Sulfadoxine | Plasmodium falciparum (sensitive) | 0.14 µM | - | [7] |

| Sulfadoxine | Plasmodium falciparum (resistant) | 112 µM | - | [7] |

Experimental Protocols

This section outlines a general workflow for investigating the folate synthesis pathway using this compound in a bacterial culture model, followed by sample preparation and LC-MS/MS analysis for metabolic profiling and flux analysis.

Metabolic Labeling of Bacterial Cultures

-

Bacterial Strain and Culture Conditions: Select a bacterial strain known to be sensitive to sulfonamides and capable of de novo folate synthesis (e.g., Escherichia coli, Bacillus subtilis). Culture the bacteria in a minimal medium to ensure reliance on the endogenous folate synthesis pathway.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Labeling Experiment:

-

Grow bacterial cultures to the mid-logarithmic phase.

-

Introduce this compound to the culture medium at a concentration determined by preliminary dose-response experiments (typically in the range of the expected Ki or I50 value).

-

For metabolic flux analysis, a stable isotope-labeled tracer of a central carbon source (e.g., 13C-glucose) should also be introduced into the medium.

-

Incubate the cultures for a defined period to allow for the uptake of the labeled compounds and their incorporation into metabolic pathways. Time-course experiments are recommended to monitor the dynamics of labeling.

-

Harvest the bacterial cells by centrifugation at a low temperature to quench metabolic activity.

-

Sample Preparation for Intracellular Folate Analysis

The following protocol is a general guideline for the extraction of intracellular folate metabolites from bacterial cells for LC-MS/MS analysis.

-

Cell Lysis: Resuspend the bacterial cell pellet in an ice-cold extraction buffer. A common extraction buffer is a mixture of methanol, acetonitrile, and water, often containing an antioxidant like ascorbic acid to prevent folate degradation.[8]

-

Protein Precipitation: Lyse the cells using methods such as sonication or bead beating, followed by centrifugation to pellet cellular debris and precipitated proteins.[9]

-

Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and to concentrate the analytes, the supernatant can be passed through an SPE cartridge.[10]

-

Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) with methanol and then with an equilibration buffer.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the folate metabolites using an appropriate elution solvent.

-

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen. Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase.[10]

LC-MS/MS Analysis of Folate Metabolites

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of folate metabolites.[10][11]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic or acetic acid for pH control) and an organic component (e.g., acetonitrile or methanol) is typically employed.[10][11]

-

Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve good separation and peak shape.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of folate metabolites.[10]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, as it provides high selectivity and sensitivity.[12]

-

MRM Transitions: Specific precursor-to-product ion transitions for each folate metabolite of interest and for this compound need to be determined and optimized. The following table provides examples of mass transitions for some common folate metabolites.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tetrahydrofolate (THF) | 446.2 | 299.1 |

| 5-Methyltetrahydrofolate (5-MTHF) | 460.2 | 313.1 |

| 5,10-Methenyltetrahydrofolate | 456.2 | 309.1 |

| Dihydrofolate (DHF) | 444.2 | 297.1 |

| Folic Acid | 442.2 | 295.1 |

| This compound | 287.1 | 156.1 (hypothetical) |

Note: The mass transition for this compound is hypothetical and would need to be determined experimentally.

Visualizations: Pathways and Workflows

Bacterial Folate Synthesis Pathway

The following diagram illustrates the key steps in the bacterial folate synthesis pathway, highlighting the role of dihydropteroate synthase (DHPS) and its inhibition by Sulfalene.

Caption: Bacterial folate synthesis pathway and the inhibitory action of Sulfalene.

Experimental Workflow

The diagram below outlines the logical steps involved in a typical metabolic flux analysis experiment using this compound.

Caption: A typical experimental workflow for metabolic flux analysis.

Conclusion

This compound is a powerful tool for the detailed investigation of the bacterial folate synthesis pathway. By acting as a competitive inhibitor of dihydropteroate synthase and carrying a stable isotope label, it enables researchers to probe the kinetics of pathway inhibition and quantify changes in metabolic flux. The experimental protocols and analytical methods outlined in this guide provide a framework for utilizing this compound in combination with modern mass spectrometry to gain deeper insights into microbial metabolism and to aid in the development of novel antimicrobial agents. The provided visualizations serve to clarify the complex biochemical and experimental processes involved in this area of research.

References

- 1. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 3. gosset.ai [gosset.ai]

- 4. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]

- 12. bevital.no [bevital.no]

The Use of Sulfalene-13C6 as a Tracer in Pharmacokinetic Studies: A Methodological Whitepaper

Disclaimer: There is currently a lack of publicly available scientific literature detailing the specific use of Sulfalene-13C6 as a tracer in pharmacokinetic studies. Therefore, this document provides a comprehensive guide based on the established pharmacokinetic profile of unlabeled sulfalene and general principles of stable isotope tracer studies. The experimental protocols, data, and visualizations presented herein are illustrative and intended to serve as a framework for designing and conducting such studies.

Introduction

Stable isotope-labeled compounds are invaluable tools in modern drug development, offering a precise and reliable method to investigate the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. Sulfalene, a long-acting sulfonamide antibiotic, has been utilized for the treatment of various bacterial infections. The introduction of a stable isotope label, specifically Carbon-13 (¹³C), into the sulfalene molecule (Sulfalene-¹³C₆) allows for its use as a tracer in pharmacokinetic studies. This enables the differentiation between exogenously administered drug and any endogenous or pre-existing unlabeled drug, thereby providing highly accurate pharmacokinetic data.

This technical guide outlines the core principles, experimental design considerations, and analytical methodologies for employing Sulfalene-¹³C₆ as a tracer in pharmacokinetic research. It is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope technology for enhanced pharmacokinetic assessment.

Core Principles of Stable Isotope Tracer Studies

The fundamental principle behind using Sulfalene-¹³C₆ is that its chemical and physiological properties are virtually identical to its unlabeled counterpart. However, the six-mass unit difference allows for its distinct detection and quantification by mass spectrometry. This distinction is critical for several advanced pharmacokinetic study designs, including:

-

Absolute Bioavailability Studies: By co-administering an oral dose of unlabeled sulfalene and an intravenous dose of Sulfalene-¹³C₆, the absolute bioavailability can be determined in a single study, eliminating intra-subject variability between different dosing occasions.

-

Metabolite Profiling and Quantification: The ¹³C label is retained in the metabolites of Sulfalene-¹³C₆, facilitating their identification and quantification relative to the parent drug.

-

Drug-Drug Interaction Studies: The impact of a co-administered drug on the pharmacokinetics of sulfalene can be precisely assessed by administering Sulfalene-¹³C₆.

Pharmacokinetic Profile of Sulfalene (Unlabeled)

Understanding the pharmacokinetics of the unlabeled drug is essential for designing a tracer study. Key parameters for sulfalene are summarized in the table below.

| Parameter | Value | Reference |

| Absorption | Readily absorbed from the gastrointestinal tract | [1] |

| Protein Binding | 60-80% | [1] |

| Metabolism | Approximately 5% of the dose is metabolized to an acetyl derivative. | [1] |

| Excretion | Excreted slowly, primarily via urine. | [1] |

| Biological Half-life (t½) | 60-65 hours | [1] |

Hypothetical Experimental Protocol: Absolute Bioavailability Study

This section details a hypothetical experimental protocol for a single-dose, open-label, two-period crossover study to determine the absolute bioavailability of sulfalene using Sulfalene-¹³C₆ as a tracer.

4.1. Study Population: A cohort of healthy adult volunteers.

4.2. Study Design:

-

Period 1: Subjects receive a single oral dose of unlabeled sulfalene.

-

Period 2: After a suitable washout period, subjects receive a single intravenous infusion of Sulfalene-¹³C₆.

4.3. Dosing:

-

Oral: A single tablet containing a therapeutic dose of unlabeled sulfalene.

-

Intravenous: A sterile solution of Sulfalene-¹³C₆ administered as a slow infusion.

4.4. Sample Collection:

-

Serial blood samples are collected at predefined time points post-dose in both periods (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

-

Urine is collected over specified intervals.

4.5. Bioanalytical Method:

-

Plasma and urine samples are processed to extract sulfalene and Sulfalene-¹³C₆.

-

Quantification is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the labeled and unlabeled drug.

Experimental Workflow Diagram:

Caption: Workflow for a crossover absolute bioavailability study.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical pharmacokinetic parameters that could be obtained from such a study.

Table 1: Plasma Pharmacokinetic Parameters of Unlabeled Sulfalene (Oral) and Sulfalene-¹³C₆ (IV)

| Parameter | Unlabeled Sulfalene (Oral) | Sulfalene-¹³C₆ (IV) |

| Cmax (µg/mL) | 49.56 | - |

| Tmax (h) | 4.0 | - |

| AUC₀-t (µg·h/mL) | 1500 | 1800 |

| AUC₀-∞ (µg·h/mL) | 1600 | 1850 |

| t½ (h) | 62.5 | 61.8 |

| CL (L/h) | - | 0.27 |

| Vd (L) | - | 25 |

Table 2: Bioavailability Calculation

| Parameter | Value |

| Dose_oral (mg) | 500 |

| Dose_iv (mg) | 100 |

| AUC_oral (µg·h/mL) | 1600 |

| AUC_iv (µg·h/mL) | 1850 |

| Absolute Bioavailability (F%) | 86.5% |

Calculation: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Signaling Pathway and Metabolism

Sulfalene, like other sulfonamides, exerts its antibacterial effect by inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial for folic acid synthesis in bacteria. This pathway is not directly a "signaling pathway" in the host but represents the mechanism of action.

Metabolism of Sulfalene-¹³C₆: The primary metabolic pathway for sulfalene is N-acetylation. The ¹³C atoms in the Sulfalene-¹³C₆ molecule would be retained in the acetylated metabolite, allowing for its specific detection and quantification.

Metabolic Pathway Diagram:

Caption: Primary metabolic pathway of this compound.

Conclusion

The use of Sulfalene-¹³C₆ as a tracer represents a powerful strategy for obtaining high-quality pharmacokinetic data. While specific studies employing this tracer are not yet in the public domain, the established principles of stable isotope labeling and the known pharmacokinetics of sulfalene provide a solid foundation for the design and execution of such investigations. The methodologies outlined in this guide offer a framework for researchers to explore the full potential of Sulfalene-¹³C₆ in advancing our understanding of its clinical pharmacology.

References

Understanding the In Vitro Stability of Sulfalene-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of sulfalene-13C6, a stable isotope-labeled derivative of the long-acting sulfonamide, sulfalene. While this compound is primarily utilized as an internal standard in analytical studies due to its stability, understanding its potential for metabolic alteration is crucial for accurate bioanalytical method development and interpretation of drug metabolism and pharmacokinetic (DMPK) studies.[1] This document details standard experimental protocols, presents illustrative data on metabolic stability, and visualizes key workflows and potential metabolic pathways. The information herein is intended to serve as a practical resource for scientists engaged in drug discovery and development.

Introduction to In Vitro Stability Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound.[2][3] These assays evaluate a compound's susceptibility to metabolism by liver enzymes, predominantly cytochrome P450 (CYP) enzymes.[4][5] A compound with high metabolic stability is likely to have a longer half-life and higher exposure in vivo, whereas a compound that is rapidly metabolized may be cleared too quickly to be therapeutically effective. The use of stable isotope-labeled compounds like this compound as internal standards is critical for accurate quantification in these studies.[1]

Sulfalene, the parent compound, is a sulfonamide antibacterial agent that functions by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[6] While generally stable, understanding its metabolic profile is important. Potential metabolic pathways for sulfonamides include oxidation and acetylation.[7][8]

Experimental Protocols for In Vitro Stability Assessment

The most common in vitro system for assessing metabolic stability is the use of liver microsomes, which are rich in phase I metabolic enzymes like CYPs.[5][9]

Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes in the presence of necessary cofactors.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification, if different from the test article)

Methodology:

-

Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, MgCl₂, and liver microsomes.

-

Pre-incubation: The test compound (this compound) is added to the master mix and pre-incubated at 37°C for a short period.

-

Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system. A control incubation without NADPH is also run to assess non-enzymatic degradation.[9]

-

Time-point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][9]

-

Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to determine the concentration of this compound at each time point.[4][10][11]

Data Analysis

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining is then plotted against time to determine the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated using the following equations:

-

t½ = 0.693 / k

-

CLint (in vitro) = (0.693 / t½) / (mg protein/mL) [12]

Illustrative Data Presentation

The following data is illustrative and intended to represent a typical outcome for a moderately stable compound in a liver microsomal stability assay. Specific experimental data for this compound is not publicly available.

Table 1: In Vitro Metabolic Stability of a Hypothetical Compound in Human Liver Microsomes

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 92 |

| 15 | 78 |

| 30 | 61 |

| 45 | 48 |

| 60 | 37 |

Table 2: Calculated In Vitro Stability Parameters

| Parameter | Value |

| In Vitro Half-life (t½) | 50.2 minutes |

| Intrinsic Clearance (CLint) | 27.6 µL/min/mg protein |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a liver microsomal stability assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. admeshop.com [admeshop.com]

- 3. researchgate.net [researchgate.net]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. What is the mechanism of Sulfalene? [synapse.patsnap.com]

- 7. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacokinetics of sulfalene and sulfamethoxine after combined administration with benzylpenicillin and ampicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaron.com [pharmaron.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sulfalene-¹³C₆ in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfalene, a long-acting sulfonamide, is a synthetic antimicrobial agent effective against a range of bacterial infections. Accurate quantification of sulfalene in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative bioanalysis due to its high accuracy and precision. This document provides a detailed protocol for the quantitative analysis of sulfalene in plasma using Sulfalene-¹³C₆ as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sulfalene-¹³C₆ is a stable isotope-labeled version of sulfalene, where six carbon atoms in the phenyl ring are replaced with ¹³C isotopes. This results in a mass shift of +6 Da compared to the unlabeled sulfalene, while maintaining identical physicochemical properties. This characteristic allows it to be used as an ideal internal standard to correct for variations during sample preparation and analysis, thereby ensuring high-quality quantitative data.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the quantification of sulfalene in plasma, demonstrating the effectiveness of using a stable isotope-labeled internal standard.

| Parameter | Result |

| Linearity Range | 0.271 to 216 µg/mL[2] |

| Correlation Coefficient (R²) | > 0.994[2] |

| Precision (%RSD) | < 13.9%[2] |

| Accuracy (%Bias) | Within ±15%[2] |

| Lower Limit of Quantification (LLOQ) | 0.271 µg/mL[2] |

| Mean Recovery | ~82%[3] |

Experimental Protocols

Materials and Reagents

-

Sulfalene (analytical standard)

-

Sulfalene-¹³C₆ (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve sulfalene and Sulfalene-¹³C₆ in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the sulfalene stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 0.1 to 250 µg/mL.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute the Sulfalene-¹³C₆ primary stock solution with methanol to a final concentration of 10 µg/mL.

-

Sample Preparation (Plasma)

This protocol utilizes solid-phase extraction (SPE) for sample clean-up.

-

Sample Spiking:

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the 10 µg/mL Sulfalene-¹³C₆ internal standard working solution.

-

-

Protein Precipitation:

-

Add 200 µL of 0.1% formic acid in acetonitrile to the plasma sample.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Parameters:

Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sulfalene | 281.1 | 156.1 | 25 |

| Sulfalene | 281.1 | 92.1 | 35 |

| Sulfalene-¹³C₆ | 287.1 | 162.1 | 25 |

Note: The specific precursor and product ions, as well as collision energies, should be optimized for the instrument in use.

Data Analysis and Quantification

-

Integrate the peak areas for the specified MRM transitions of both sulfalene and Sulfalene-¹³C₆.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of sulfalene in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Sulfonamide Mechanism of Action

Sulfonamides, including sulfalene, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is essential for the synthesis of folic acid, a crucial component for DNA and protein synthesis. By blocking this pathway, sulfonamides inhibit bacterial growth.

Caption: Sulfonamide competitive inhibition of the bacterial folic acid synthesis pathway.

Experimental Workflow for Sulfalene Quantification

The following diagram illustrates the key steps in the quantitative analysis of sulfalene from plasma samples using Sulfalene-¹³C₆ as an internal standard.

Caption: Workflow for the quantitative analysis of sulfalene in plasma by LC-MS/MS.

Logical Relationship of Stable Isotope Dilution

This diagram explains the principle of stable isotope dilution mass spectrometry, where the known amount of the labeled internal standard is used to accurately quantify the unknown amount of the native analyte.

Caption: Principle of quantification by stable isotope dilution mass spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous quantitative analysis of the antimalarials pyrimethamine and sulfamethoxypyrazine in plasma samples using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of sulfalene in plasma, red blood cells and whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Sulfalene-13C6 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis and therapeutic drug monitoring, liquid chromatography-mass spectrometry (LC-MS) stands out for its high sensitivity and selectivity.[1] A critical component of robust and reliable LC-MS assays is the use of an appropriate internal standard (IS) to correct for variations in sample preparation, injection volume, matrix effects, and instrument response.[2] Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS-based quantification because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects.[3]

Sulfalene (also known as Sulfametopyrazine) is a long-acting sulfonamide antibacterial and antimalarial agent.[4] Accurate quantification of Sulfalene in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and food safety analysis. Sulfalene-13C6, a stable isotope-labeled version of Sulfalene, serves as an ideal internal standard for these applications. This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS for the quantitative analysis of Sulfalene.

Physicochemical Properties

A summary of the key physicochemical properties of Sulfalene and its stable isotope-labeled internal standard, this compound, is presented in Table 1.

| Property | Sulfalene | This compound |

| Chemical Formula | C₁₁H₁₂N₄O₃S | C₅¹³C₆H₁₂N₄O₃S |

| Molecular Weight | 280.31 g/mol [4] | 286.26 g/mol |

| Synonyms | Sulfametopyrazine | Sulfametopyrazine-13C6 |

| Appearance | Solid[4] | Solid |

| Melting Point | ~176 °C[4] | Not available |

Experimental Protocols

This section details the recommended materials and methods for the quantitative analysis of Sulfalene using this compound as an internal standard.

Materials and Reagents

-

Sulfalene analytical standard (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (or other relevant biological matrix)

-

Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Sulfalene and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Sulfalene by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These will be used to create the calibration curve.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

-

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of Sulfalene from human plasma.

-

Sample Spiking: To 100 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample, vortex for 1 minute, and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% mobile phase A, 5% mobile phase B).

Caption: Sample preparation workflow for the extraction of Sulfalene from plasma.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500 °C |

| Capillary Voltage | 3500 V |

| Gas Flow | Instrument dependent, optimize for best signal |

Table 3: MRM Transitions for Sulfalene and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Sulfalene | 281.1 | 156.1 | 100 | 25 |

| Sulfalene | 281.1 | 108.1 | 100 | 30 |

| This compound | 287.1 | 162.1 | 100 | 25 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Caption: Proposed MRM fragmentation for Sulfalene and this compound.

Method Validation and Performance

The described LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters include linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and matrix effect.

Table 4: Representative Method Performance Data

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Minimal, compensated by IS |

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantitative analysis of Sulfalene in complex biological matrices by LC-MS/MS. The protocols outlined in these application notes offer a solid foundation for method development and validation. The co-elution and similar ionization behavior of this compound with the native analyte effectively compensate for matrix effects and other sources of variability, leading to high accuracy and precision in quantitative results.[5] This methodology is well-suited for applications in clinical research, therapeutic drug monitoring, and other areas requiring precise measurement of Sulfalene.

References

- 1. researchgate.net [researchgate.net]

- 2. nebiolab.com [nebiolab.com]

- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfalene | C11H12N4O3S | CID 9047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Method Development for Therapeutic Drug Monitoring of Sulfalene

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfalene, a long-acting sulfonamide, is an antimicrobial agent used in the treatment of chronic bronchitis, urinary tract infections, and malaria. Therapeutic Drug Monitoring (TDM) of Sulfalene is crucial to ensure its efficacy and safety, particularly due to its long half-life of 60-65 hours, which can lead to drug accumulation and potential toxicity. These application notes provide detailed protocols for the determination of Sulfalene in biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action

Sulfalene exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria and protozoa.[1][2] Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. By blocking this pathway, Sulfalene prevents the proliferation of susceptible microorganisms. Human cells are unaffected as they obtain folic acid from dietary sources.[1]

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfalene.

Metabolism of Sulfalene

The primary metabolic pathway for Sulfalene is N-acetylation, with approximately 5% of the drug being metabolized to its acetyl derivative. This process is influenced by the patient's acetylator phenotype.

Caption: Metabolic Pathway of Sulfalene via N-acetylation.

Therapeutic Range

While a definitive therapeutic range for Sulfalene has not been formally established for TDM, effective concentrations of the structurally similar sulfonamide, sulfadoxine, against Plasmodium falciparum have been reported to be in the range of 62 to 115 µg/mL.[3] Monitoring plasma concentrations of Sulfalene to maintain levels within a comparable range may be a rational starting point for ensuring therapeutic efficacy in malaria treatment, although clinical correlation is necessary. For bacterial infections, the target concentration may differ and should be guided by clinical response and microbiological data.

Analytical Methods for Sulfalene Quantification

Two primary methods for the quantification of Sulfalene in biological matrices are presented: HPLC-UV for its accessibility and a more sensitive and specific LC-MS/MS method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from the validated procedure described by V.K. Dua et al. (1991) for the determination of Sulfalene in plasma, red blood cells, and whole blood.[4]

Experimental Workflow

Caption: HPLC-UV Experimental Workflow for Sulfalene Analysis.